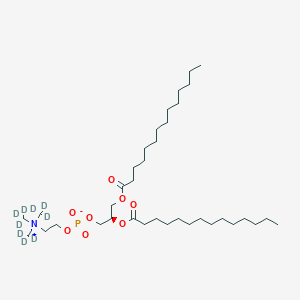
1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 is a synthetic phospholipid used in various scientific research applications. This compound is a deuterated form of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, which means it contains deuterium atoms instead of hydrogen atoms. This modification is often used in studies involving nuclear magnetic resonance (NMR) spectroscopy to provide clearer and more detailed results.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves several steps. The starting materials typically include glycerol, myristic acid, and deuterated trimethylamine. The synthesis process involves the following steps:
Esterification: Glycerol is esterified with myristic acid to form 1,2-dimyristoyl-sn-glycerol.
Phosphorylation: The esterified product is then phosphorylated using a suitable phosphorylating agent to form 1,2-dimyristoyl-sn-glycero-3-phosphate.
Quaternization: The final step involves the quaternization of the phosphate group with deuterated trimethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphocholine derivatives.
Reduction: Reduction reactions can convert the compound into different phospholipid forms.
Substitution: The compound can undergo substitution reactions where the trimethyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various phosphocholine derivatives, which are used in different research applications.
Aplicaciones Científicas De Investigación
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 has several scientific research applications:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of phospholipids.
Biology: Employed in studies of cell membranes and lipid bilayers.
Medicine: Investigated for its potential in drug delivery systems and neurotherapy.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems.
Mecanismo De Acción
The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves its incorporation into lipid bilayers and cell membranes. The deuterated trimethyl group enhances its stability and interaction with other molecules. This compound can modulate membrane fluidity and permeability, making it useful in drug delivery and neurotherapy applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form of the compound.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid with an ethanolamine head group.
1,2-Dimyristoyl-sn-glycero-3-phosphoserine: Another phospholipid with a serine head group.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 is unique due to its deuterated trimethyl group, which provides enhanced stability and clearer NMR spectroscopy results. This makes it particularly valuable in research applications where detailed structural information is required.
Propiedades
Fórmula molecular |
C36H72NO8P |
|---|---|
Peso molecular |
687.0 g/mol |
Nombre IUPAC |
[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3 |
Clave InChI |
CITHEXJVPOWHKC-LNEGZTHBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


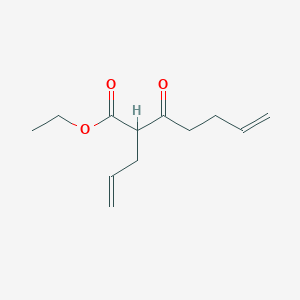

![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
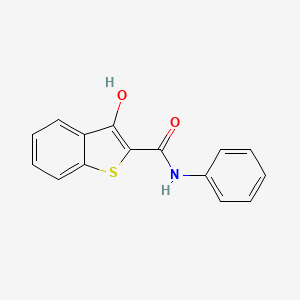
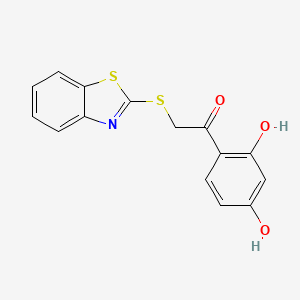
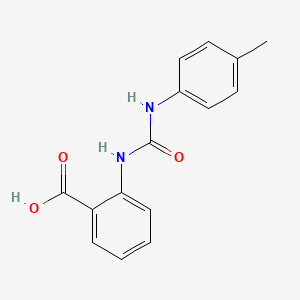
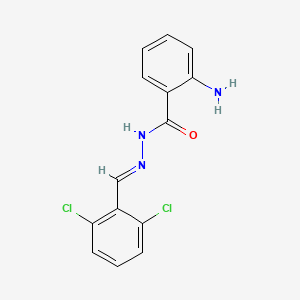
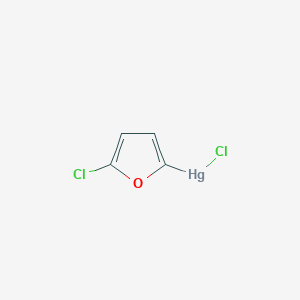
![11-(4-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942458.png)
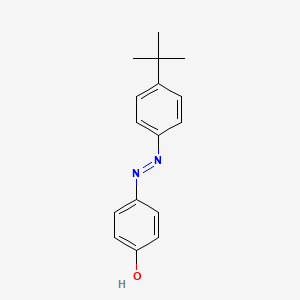
![2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B11942465.png)
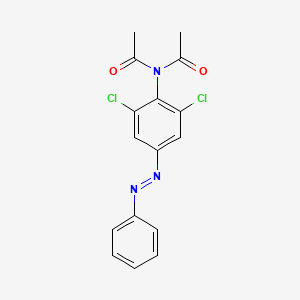
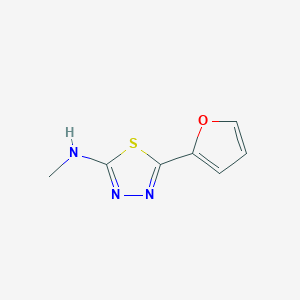
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)
